molecular formula C3HBrN3NaO2 B1142885 Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione CAS No. 164918-61-0

Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione

Cat. No.: B1142885
CAS No.: 164918-61-0
M. Wt: 213.95
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Description

Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione is a chemical compound with the molecular formula C3H3BrN3NaO3. It is commonly used as a brominating agent in various chemical reactions. The compound is known for its high reactivity and effectiveness in introducing bromine atoms into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione can be synthesized through the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction typically involves the use of bromine as the brominating agent and is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:

C3H3N3O3+Br2+NaOHC3H3BrN3NaO3+H2O\text{C3H3N3O3} + \text{Br2} + \text{NaOH} \rightarrow \text{C3H3BrN3NaO3} + \text{H2O} C3H3N3O3+Br2+NaOH→C3H3BrN3NaO3+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione primarily undergoes bromination reactions, where it acts as a source of bromine. It can also participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions: The compound is commonly used in the presence of strong acids or bases to facilitate the bromination process. For example, it can be used with sulfuric acid or hydrochloric acid to achieve the desired bromination. The reaction conditions typically involve low temperatures to control the reactivity and selectivity of the bromination process.

Major Products Formed: The major products formed from the reactions involving this compound are brominated organic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione has a wide range of applications in scientific research. In chemistry, it is used as a brominating agent to introduce bromine atoms into organic molecules, which is essential for the synthesis of various compounds. In biology, it is used to study the effects of bromination on biological molecules and to develop new brominated drugs. In medicine, the compound is used in the synthesis of brominated pharmaceuticals, which have shown promise in treating various diseases. In industry, it is used in the production of brominated flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione involves the transfer of a bromine atom to the target molecule. The compound acts as a brominating agent, and the bromine atom is transferred through an electrophilic substitution reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione is unique in its high reactivity and effectiveness as a brominating agent. Similar compounds include N-Chlorosuccinimide and N-Bromosuccinimide, which are also used as halogenating agents. this compound is preferred in certain applications due to its higher reactivity and selectivity.

List of Similar Compounds:
  • N-Chlorosuccinimide
  • N-Bromosuccinimide
  • N-Iodosuccinimide
  • N-Chlorophthalimide
  • N-Bromophthalimide

Properties

IUPAC Name

sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h1H,(H3,5,6,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQDCCVEWNITLV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(NC(=O)NC(=O)[N-]1)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743116
Record name Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164918-61-0
Record name Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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